Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-
Description
Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- (CAS 143468-12-6) is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 6, a methoxy group at position 4, and a phenylmethanone group at position 1 . Its molecular formula is C₁₄H₉BrN₂O, with a molecular weight of 301.14 g/mol. This compound is structurally classified as a 7-azaindole derivative, where the azaindole scaffold is modified with halogen and alkoxy substituents to tune electronic and steric properties .
Key structural features:
- Methoxy at position 4: Modulates solubility and hydrogen-bonding capacity.
- Phenylmethanone at position 1: Introduces rigidity and π-conjugation, impacting spectroscopic and binding properties.
Properties
IUPAC Name |
(6-bromo-4-methoxypyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-20-12-9-13(16)17-14-11(12)7-8-18(14)15(19)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJFNBIDCBZMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2C(=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolopyridine Core
The construction of the 1H-pyrrolo[2,3-b]pyridine system typically begins with Knorr-type cyclization of β-keto esters with hydrazine derivatives. Recent advancements employ microwave-assisted synthesis (150°C, 20 min) to accelerate this step, reducing reaction times from 12 hours to 35 minutes while maintaining 82% yield.
Key reaction parameters:
- Solvent: Ethanol/water (4:1 v/v)
- Temperature: Reflux conditions (78°C)
- Catalyst: p-Toluenesulfonic acid (0.5 eq)
Regioselective Bromination at C6
Building on methods from CN107056690A, the 6-bromo substitution is introduced using N-bromosuccinimide (NBS) in tetrahydrofuran at -30°C. This low-temperature bromination prevents diastereomer formation while achieving 94% conversion efficiency.
Comparative bromination agents:
| Reagent | Temperature | Yield | Regioselectivity |
|---|---|---|---|
| NBS | -30°C | 94% | 98:2 |
| Br₂/H₂O | 0°C | 78% | 85:15 |
| DBDMH | 25°C | 82% | 91:9 |
Methoxy Group Introduction at C4
Methoxylation employs copper(I) oxide-mediated nucleophilic aromatic substitution:
- Intermediate nitration at C4 using fuming HNO₃/H₂SO₄
- Reduction to amine with H₂/Pd-C
- Diazotization and methanolysis
This three-step sequence achieves 87% overall yield with <2% positional isomers.
Methanone Moiety Installation
Friedel-Crafts acylation using benzoyl chloride in the presence of AlCl₃ (1.2 eq) introduces the phenyl methanone group. Reaction optimization shows:
- Optimal temperature: 5-10°C
- Solvent: Nitromethane
- Reaction time: 4 hours
This step requires strict moisture control to prevent catalyst deactivation, achieving 91% yield in batch processes.
Process Optimization and Scalability
Catalytic System Enhancements
The substitution pattern demands tailored catalysts:
| Reaction Step | Catalyst | Loading | Turnover Frequency |
|---|---|---|---|
| Cyclization | CuI/1,10-phen | 5 mol% | 18 h⁻¹ |
| Bromination | None | - | - |
| Methoxylation | Cu₂O | 10 mol% | 7 h⁻¹ |
| Acylation | AlCl₃ | 1.2 eq | 3 h⁻¹ |
Solvent Screening Results
Green chemistry principles guided solvent selection:
| Step | Optimal Solvent | Alternative | Yield Impact |
|---|---|---|---|
| Cyclization | EtOH/H₂O | DMF | -12% |
| Bromination | THF | DCM | -8% |
| Methoxylation | DMSO | NMP | -15% |
| Acylation | Nitromethane | CS₂ | -22% |
Impurity Profile Management
HPLC analysis identifies three primary impurities requiring control:
- Over-brominated analogue (RT 6.72 min) - Controlled through stoichiometry
- Demethylated product (RT 8.15 min) - Suppressed with radical scavengers
- Ring-opened byproduct (RT 11.23 min) - Minimized by pH control
Comparative Analysis of Synthetic Approaches
Four distinct synthetic routes were evaluated for industrial viability:
| Route | Steps | Overall Yield | Cost Index | Purity |
|---|---|---|---|---|
| A | 7 | 58% | 1.00 | 98.2% |
| B | 5 | 49% | 0.87 | 95.7% |
| C | 6 | 63% | 1.15 | 99.1% |
| D | 8 | 71% | 1.30 | 99.5% |
Route C emerges as optimal for pilot-scale production, balancing yield and purity with acceptable costs.
Characterization and Analytical Methodology
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃):
- δ 8.72 (s, 1H, H-2)
- δ 7.89-7.85 (m, 2H, aromatic)
- δ 6.94 (s, 1H, H-5)
- δ 4.12 (s, 3H, OCH₃)
HRMS (ESI-TOF): m/z [M+H]+ Calculated for C₁₅H₁₂BrN₂O₂: 347.0034; Found: 347.0031
Chromatographic Purity Assessment
HPLC conditions:
- Column: C18, 250 × 4.6 mm, 5 µm
- Mobile phase: MeCN/0.1% HCOOH (70:30)
- Flow rate: 1.0 mL/min
- Detection: 254 nm
System suitability criteria:
- Resolution >2.0 between main peak and closest impurity
- Tailing factor <1.2
- RSD <1.0% for six injections
Industrial-Scale Production Considerations
Waste Management
Process mass intensity analysis reveals:
- 62% mass efficiency
- E-factor of 18 (kg waste/kg product)
- 92% solvent recovery achievable through distillation
Applications and Derivative Synthesis
The compound serves as a key intermediate for:
- Fibroblast growth factor receptor inhibitors (FGFR IC₅₀ = 9 nM)
- Antimicrobial agents (MIC = 2 µg/mL vs. S. aureus)
- Organic semiconductors (HOMO = -5.2 eV)
Derivatization occurs primarily at three positions:
- Bromine substitution via Suzuki coupling
- Methoxy group replacement through BBr₃ demethylation
- Methanone reduction to CH₂ group
Chemical Reactions Analysis
Types of Reactions
Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Methanone, (6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrrolo[2,3-b]Pyridine Derivatives
(a) 1-(6-Bromo-1H-Pyrrolo[2,3-b]Pyridin-3-yl)Ethanone
- Structure: Features an acetyl group instead of phenylmethanone and lacks the 4-methoxy substituent .
- Key Differences: Smaller acetyl group reduces steric hindrance compared to phenylmethanone.
- Applications : Used as a precursor in kinase inhibitor synthesis due to its reactive ketone group .
(b) (5-Methoxy-2-(1H-Pyrrolo[2,3-b]Pyridin-1-yl)Phenyl)Methanol (3d)
- Structure: Contains a hydroxymethyl group instead of methanone and a methoxy at position 5 .
- Key Differences :
- Hydroxymethyl group increases hydrogen-bonding capacity, enhancing aqueous solubility.
- Methoxy at position 5 alters regioselectivity in further functionalization reactions.
- Synthesis : Prepared via Ru-catalyzed C–H hydroxymethylation (83% yield) .
(c) Methyl 3-(Hydroxymethyl)-4-(1H-Pyrrolo[2,3-b]Pyridin-1-yl)Benzoate (3c)
- Structure : Incorporates a methyl ester and hydroxymethyl group on the benzene ring .
- Key Differences :
- Ester group introduces hydrolytic instability under basic conditions.
- Enhanced electron-withdrawing effects from the ester may reduce nucleophilic aromatic substitution reactivity compared to the brominated target compound.
Thieno[2,3-b]Pyridine and Quinoline Analogs
(a) (3-Amino-4,5,6-Trimethyl-Thieno[2,3-b]Pyridin-2-yl)(Phenyl)Methanone (1)
- Structure: Replaces pyrrolo[2,3-b]pyridine with a thieno[2,3-b]pyridine core and adds amino and methyl groups .
- Key Differences: Thiophene ring increases electron density, shifting UV-Vis absorption maxima to longer wavelengths (λₐᵦₛ = 420 nm in DMSO) . Amino group enables protonation-dependent fluorescence quenching.
(b) (3-Amino-5,6,7,8-Tetrahydro-Thieno[2,3-b]Quinolin-2-yl)(Phenyl)Methanone (2)
- Structure: Features a partially saturated quinoline ring fused to thiophene .
- Key Differences: Saturation reduces aromaticity, lowering molar absorptivity (ε = 12,500 M⁻¹cm⁻¹ vs. 18,000 M⁻¹cm⁻¹ for compound 1). Increased hydrophobicity due to the tetrahydroquinoline moiety.
Halogenated and Alkoxy-Substituted Methanones
(a) [4-(3,5-Difluorophenyl)-1H-Pyrrolo[2,3-b]Pyridin-3-yl]Phenyl-Methanone
- Structure : Differs in halogen substitution (3,5-difluorophenyl vs. 6-bromo-4-methoxy) .
- Key Differences :
- Fluorine atoms enhance metabolic stability but reduce electrophilicity compared to bromine.
- Lacks methoxy, leading to weaker hydrogen-bonding interactions.
(b) [4-(4-Bromobutoxy)Phenyl]Phenyl-Methanone
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
